2-[(3-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate
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Overview
Description
2-[(3-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate is an organic compound with a complex structure that includes a bromophenyl group and an azaniumyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate typically involves multiple steps. One common method includes the reaction of 3-bromobenzyl chloride with isopropylamine to form the intermediate 3-bromobenzyl isopropylamine. This intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-[(3-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaniumyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate
- 2-[(3-Fluorophenyl)methyl-propan-2-ylazaniumyl]acetate
- 2-[(3-Methylphenyl)methyl-propan-2-ylazaniumyl]acetate
Uniqueness
2-[(3-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl-propan-2-ylazaniumyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFTHLJAWHPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH+](CC1=CC(=CC=C1)Br)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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